Cefazolin delta-3-methyl ester

概要

説明

Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound is synthesized to enhance the pharmacokinetic properties of cefazolin, particularly its bioavailability and stability. Cephalosporins are known for their broad-spectrum antibacterial activity, and this compound is no exception, exhibiting significant efficacy against various Gram-positive and Gram-negative bacteria.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cefazolin delta-3-methyl ester involves the esterification of cefazolin. One common method includes the reaction of cefazolin with methanol in the presence of an acid catalyst. The reaction is typically carried out under mild conditions to prevent degradation of the β-lactam ring, which is crucial for the antibiotic activity of cephalosporins .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. This method uses immobilized recombinant cephalosporin-acid synthetase as a biocatalyst. The process involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with the methyl ester of 1(H)-tetrazolylacetic acid .

化学反応の分析

Types of Reactions: Cefazolin delta-3-methyl ester undergoes several types of chemical reactions, including hydrolysis, isomerization, and oxidation.

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form cefazolin and methanol. This reaction is catalyzed by both acids and bases.

Isomerization: The compound can isomerize to its delta-2 isomer under mild pH and temperature conditions.

Oxidation: Oxidative reactions can lead to the formation of cephalosporoic acid, especially in the presence of oxidizing agents like hydrogen peroxide.

Major Products:

Hydrolysis: Cefazolin and methanol.

Isomerization: Delta-2 isomer of cefazolin.

Oxidation: Cephalosporoic acid.

科学的研究の応用

Synthesis and Stability Studies

Cefazolin delta-3-methyl ester has been synthesized to study its stability and degradation mechanisms. Research indicates that the kinetics of hydrolysis in different buffer systems and human plasma were investigated, revealing that the major hydrolytic products of these esters are inactive free acids. This understanding is crucial for developing prodrugs that can enhance the bioavailability of cefazolin derivatives in therapeutic applications .

Antimicrobial Activity

Cefazolin exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. Studies have shown that this compound retains similar efficacy against various pathogens, including Staphylococcus aureus and Enterobacteriaceae. In vitro evaluations demonstrated that cefazolin could inhibit over 90% of tested isolates at concentrations achievable in serum following standard dosing regimens .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 1 µg/mL |

| Enterobacteriaceae | ≤ 5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Clinical Applications

This compound has been evaluated in clinical settings for treating various infections, particularly those caused by methicillin-sensitive Staphylococcus aureus (MSSA). A meta-analysis indicated that cefazolin treatment was associated with lower mortality rates compared to alternative anti-staphylococcal penicillins, highlighting its effectiveness in managing MSSA bacteremia .

Case Study: Effectiveness in MSSA Bacteremia

A study involving 13,847 patients with MSSA bacteremia found that those treated with cefazolin had a significantly lower incidence of treatment failure and nephrotoxicity compared to those treated with anti-staphylococcal penicillins. The odds ratios indicated a substantial benefit for cefazolin in terms of both safety and efficacy .

Research on Toxicity and Safety

Research has also focused on the toxicity profiles of cefazolin derivatives, including delta-3-methyl ester. Studies have shown that while cefazolin is generally safe, monitoring for nephrotoxicity is essential, especially in patients with pre-existing renal conditions. Comparative studies have indicated that cefazolin may present a lower risk of nephrotoxicity than other antibiotics used for similar infections .

作用機序

Cefazolin delta-3-methyl ester exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

類似化合物との比較

Cefazolin: The parent compound, which is widely used as a first-generation cephalosporin antibiotic.

Cefamandole: A second-generation cephalosporin with a broader spectrum of activity and higher resistance to β-lactamases.

Ceftetrame: A cephalosporin prodrug ester that undergoes similar hydrolytic behavior.

Uniqueness: Cefazolin delta-3-methyl ester is unique due to its enhanced stability and bioavailability compared to cefazolin. The esterification process improves its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antibiotics .

生物活性

Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

Cefazolin and its derivatives, including this compound, exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. This is primarily achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The inhibition of PBPs leads to cell lysis and death due to compromised structural integrity .

Antimicrobial Spectrum

This compound exhibits activity against a range of Gram-positive and Gram-negative bacteria. Its spectrum includes:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The compound's efficacy can be attributed to its ability to penetrate bacterial membranes effectively, making it a useful agent in treating various infections .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound involve its concentration-dependent killing effect, which is influenced by the time above the minimum inhibitory concentration (MIC) during treatment. Studies have shown that higher doses lead to improved outcomes in bacteremia and surgical prophylaxis settings .

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered intravenously or intramuscularly, with a significant volume of distribution and a half-life conducive for maintaining therapeutic levels in systemic circulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are notable findings:

Resistance Mechanisms

Resistance to this compound can arise from various mechanisms including:

- Production of β-lactamases : Enzymes that hydrolyze the β-lactam ring structure, rendering the antibiotic ineffective.

- Alteration of PBPs : Mutations in target proteins can reduce binding affinity for cefazolin.

- Efflux pumps : Increased expression can lead to reduced intracellular concentrations of the drug.

Understanding these mechanisms is crucial for developing strategies to combat resistance and enhance therapeutic efficacy .

特性

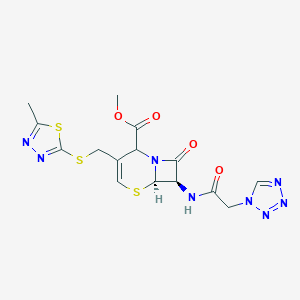

IUPAC Name |

methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSAVDPCHLJLPI-IAUSTGCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922577 | |

| Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117929-10-9 | |

| Record name | Cefazolin delta-3-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。